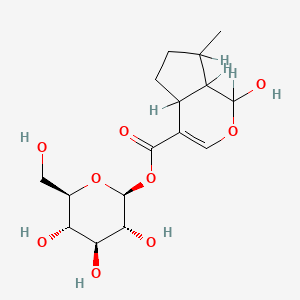
beta-D-Glucopyranose, 1-(1,4a,5,6,7,7a-hexahydro-1-hydroxy-7-methylcyclopenta(c)pyran-4-carboxylate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
beta-D-Glucopyranose, 1-(1,4a,5,6,7,7a-hexahydro-1-hydroxy-7-methylcyclopenta©pyran-4-carboxylate): . This compound is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-tumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranose, 1-(1,4a,5,6,7,7a-hexahydro-1-hydroxy-7-methylcyclopenta©pyran-4-carboxylate) involves several steps:
Extraction from Natural Sources: The compound can be extracted from plants like Cornus officinalis using solvents such as methanol and ethanol.
Purification: The extract is then purified using chromatographic techniques to isolate the desired compound.
Industrial Production Methods: Industrial production typically involves large-scale extraction and purification processes. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may have enhanced or altered pharmacological properties .
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Investigated for its potential in treating inflammatory diseases, cancer, and neurodegenerative disorders .
Industry:
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
Loganic Acid: Another iridoid glycoside with similar pharmacological properties.
Secologanin: A precursor to various alkaloids with distinct biological activities.
Uniqueness:
beta-D-Glucopyranose, 1-(1,4a,5,6,7,7a-hexahydro-1-hydroxy-7-methylcyclopenta©pyran-4-carboxylate): is unique due to its specific molecular structure, which contributes to its diverse range of biological activities.
Properties
CAS No. |
75869-78-2 |
|---|---|
Molecular Formula |
C16H24O9 |
Molecular Weight |
360.36 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 1-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C16H24O9/c1-6-2-3-7-8(5-23-15(22)10(6)7)14(21)25-16-13(20)12(19)11(18)9(4-17)24-16/h5-7,9-13,15-20,22H,2-4H2,1H3/t6?,7?,9-,10?,11-,12+,13-,15?,16+/m1/s1 |
InChI Key |
KKDBVOQTVWSMIV-WUBGXZNDSA-N |
Isomeric SMILES |
CC1CCC2C1C(OC=C2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
Canonical SMILES |
CC1CCC2C1C(OC=C2C(=O)OC3C(C(C(C(O3)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















